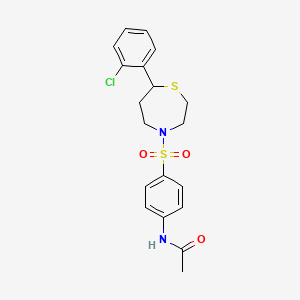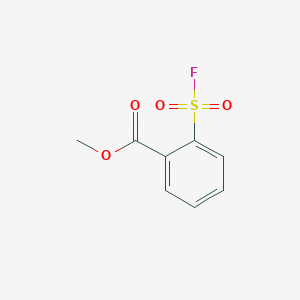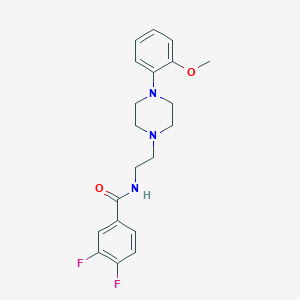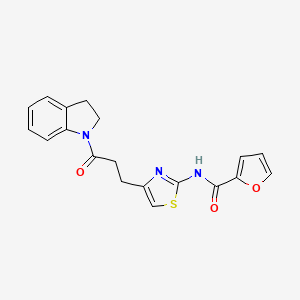
N-(4-((7-(2-氯苯基)-1,4-噻嗪烷-4-基)磺酰基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a thiazepane ring, a sulfonyl group, and an acetamide moiety
科学研究应用
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound may be used in biological assays to study its effects on cellular processes.
Materials Science: It can be explored for its properties in the development of new materials with specific chemical functionalities.
作用机制
Target of Action
The primary target of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis .
Biochemical Pathways
The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway . This disruption prevents the formation of purine nucleotides and the amino acids serine and methionine, which are essential for DNA synthesis and cell growth .
Result of Action
The inhibition of DHFR by N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide leads to a decrease in DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells or bacteria, making the compound potentially useful as an anticancer or antimicrobial agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting 2-chlorophenylamine with a suitable thioamide under acidic conditions.
Sulfonylation: The thiazepane intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated thiazepane is acetylated using acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiazepane ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated thiazepane derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(morpholino-sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties compared to other sulfonyl acetamide derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
属性
IUPAC Name |
N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S2/c1-14(23)21-15-6-8-16(9-7-15)27(24,25)22-11-10-19(26-13-12-22)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXSCDVBPGWDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2531937.png)
![1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2531938.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531944.png)
![N-(3-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2531946.png)




![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
![methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)

